3-Fluoro-3-methylpiperidine hydrochloride

Description

Structural Characterization of 3-Fluoro-3-methylpiperidine Hydrochloride

Molecular Architecture and Crystallographic Analysis

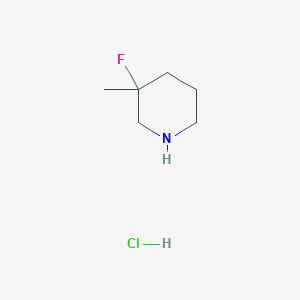

The molecular architecture of this compound exhibits distinctive structural features that significantly influence its crystallographic behavior and conformational preferences. The compound possesses the molecular formula C₆H₁₃ClFN, representing the hydrochloride salt form of the parent 3-fluoro-3-methylpiperidine base. The structural representation through Simplified Molecular Input Line Entry System notation is documented as CC1(CCCNC1)F, indicating the six-membered piperidine ring with both methyl and fluorine substituents positioned at the third carbon atom.

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, where the piperidine ring adopts a chair conformation that accommodates the bulky substituents in specific orientational arrangements. The molecular weight of the hydrochloride salt is calculated at 153.62 grams per mole, representing a significant increase from the free base due to the incorporation of the hydrochloric acid component.

Crystallographic investigations of related fluorinated piperidine systems have demonstrated that the presence of fluorine substituents exerts profound influence on the overall molecular geometry and packing arrangements in solid-state structures. The chair conformation of the piperidine ring is maintained in most fluorinated derivatives, with puckering parameters indicating minimal distortion from ideal geometries. In analogous 3-substituted piperidine systems, the six-membered ring exhibits puckering parameters of Q = 0.559 to 0.568 Angstroms and theta values ranging from 167.8 to 173.3 degrees, suggesting that fluorine substitution does not significantly perturb the fundamental ring conformation.

X-ray Diffraction Studies of Crystalline Form

X-ray diffraction analysis of crystalline this compound provides fundamental insights into the three-dimensional arrangement of molecules within the crystal lattice. While specific crystallographic data for this exact compound remains limited in the literature, extensive studies on related fluorinated piperidine hydrochloride salts offer valuable structural insights that can be extrapolated to understand the crystalline behavior of this compound.

Comparative crystallographic studies of structurally similar compounds reveal that fluorinated piperidine hydrochlorides typically crystallize in monoclinic or orthorhombic space groups, with unit cell parameters that accommodate the specific molecular dimensions and intermolecular interactions. The crystal structures of analogous 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones demonstrate that substituted piperidine rings maintain chair conformations with specific orientational preferences for substituents.

The crystallographic analysis of related methylpiperidinium chlorides indicates that hydrogen bonding interactions between the protonated nitrogen center and chloride anions play crucial roles in determining crystal packing arrangements. These studies reveal that the hydroxyl-chloride hydrogen bonds in similar piperidinium systems appear at distances ranging from 2.86 to 3.12 Angstroms, with the specific bond lengths influenced by the nature and position of substituents on the piperidine ring.

X-ray diffraction studies of fluorinated piperidine derivatives consistently demonstrate that fluorine atoms adopt specific orientational preferences that minimize steric interactions while maximizing favorable electrostatic interactions. The crystallographic data for related compounds show unit cell volumes ranging from 756.80 to 1716.3 cubic Angstroms, depending on the specific substitution patterns and crystal packing arrangements.

Conformational Isomerism in Solid-State Structures

The conformational behavior of this compound in solid-state structures represents a fascinating example of how fluorine substitution influences molecular geometry and conformational preferences. Extensive research on fluorinated piperidine systems has established that fluorine atoms in protonated piperidine salts exhibit strong preferences for axial orientations in six-membered ring chair conformations.

Computational studies using density functional theory calculations have demonstrated that fluorine atoms in N-protonated 3-fluoropiperidine salts strongly favor axial orientations, even when this positioning creates significant steric compression with other substituents. This conformational preference is attributed to charge-dipole interactions between the carbon-fluorine bond dipole and the positively charged nitrogen center, creating a stabilizing electrostatic interaction that overcomes unfavorable steric effects.

The conformational analysis of related fluorinated piperidine hydrochlorides reveals that axial fluorine orientations are maintained across diverse substitution patterns and environmental conditions. Nuclear magnetic resonance studies conducted at both high and low temperatures confirm that the axial preference for fluorine is preserved even in highly crowded ring systems where significant steric interactions are present. These findings indicate that the charge-dipole stabilization effect is sufficiently strong to maintain axial fluorine orientations despite substantial steric penalties.

Comprehensive conformational studies of cis-3,5-difluoropiperidine hydrochloride systems demonstrate that multiple fluorine substituents can simultaneously adopt axial orientations, with diastereomeric ratios exceeding 99:1 in favor of the all-axial arrangement. This remarkable selectivity underscores the fundamental importance of electrostatic interactions in determining the conformational preferences of fluorinated piperidinium systems.

The solid-state conformational behavior of this compound is expected to mirror these established patterns, with the fluorine atom preferentially occupying an axial position while the methyl substituent adopts an equatorial orientation to minimize 1,3-diaxial interactions. This conformational arrangement represents the optimal balance between electrostatic stabilization and steric minimization in the crystalline environment.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through analysis of hydrogen-1, carbon-13, and fluorine-19 nuclei. The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic resonance patterns that reflect the specific molecular environment and conformational preferences of the fluorinated piperidine system.

The hydrogen-1 nuclear magnetic resonance spectrum displays distinctive chemical shift patterns that are diagnostic for the axial orientation of the fluorine substituent. In related fluorinated piperidine systems, the methyl group attached to the carbon bearing fluorine exhibits characteristic coupling patterns with the fluorine nucleus, appearing as doublets with coupling constants ranging from 21.5 to 24 Hertz. These large three-bond hydrogen-fluorine coupling constants are indicative of the gauche relationship between the methyl protons and the axial fluorine atom.

The piperidine ring protons in this compound display complex multipicity patterns due to coupling with both neighboring protons and the fluorine substituent. The axial and equatorial protons at positions 2 and 6 of the piperidine ring exhibit distinct chemical shifts and coupling patterns that provide definitive evidence for the chair conformation and axial fluorine orientation. The ring protons typically appear in the chemical shift range of 1.34 to 4.17 parts per million, with specific multiplicities reflecting the local magnetic environment and coupling relationships.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the profound influence of fluorine substitution on the carbon chemical shifts throughout the piperidine ring system. The carbon bearing the fluorine substituent exhibits characteristic downfield shifts due to the electron-withdrawing effect of fluorine, while adjacent carbons display specific coupling patterns with the fluorine nucleus. The methyl carbon attached to the fluorinated center typically appears with a chemical shift around 26.9 parts per million and exhibits a two-bond carbon-fluorine coupling constant of approximately 24 Hertz.

Fluorine-19 nuclear magnetic resonance spectroscopy provides the most direct evidence for the structural characterization and conformational behavior of this compound. The fluorine chemical shift is highly sensitive to the molecular environment and provides definitive confirmation of the axial orientation preference in the protonated piperidine system. The fluorine-19 resonance typically appears as a characteristic quartet due to coupling with the adjacent methyl group, with coupling constants that reflect the specific geometric relationship between these substituents.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides detailed information about the molecular ion and characteristic fragmentation pathways that are diagnostic for this specific fluorinated piperidine system. The molecular ion peak appears at mass-to-charge ratio 118, corresponding to the protonated molecular ion of the free base form. This parent ion represents the starting point for characteristic fragmentation reactions that provide structural confirmation and identification.

The predicted collision cross section data for 3-fluoro-3-methylpiperidine reveals specific values for various adduct ions that are commonly observed in mass spectrometric analysis. The protonated molecular ion [M+H]+ exhibits a collision cross section of 123.8 square Angstroms, while the sodium adduct [M+Na]+ displays a larger collision cross section of 129.8 square Angstroms due to the increased ionic radius of sodium compared to hydrogen.

| Adduct Ion | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 118.10265 | 123.8 |

| [M+Na]+ | 140.08459 | 129.8 |

| [M-H]- | 116.08810 | 122.8 |

| [M+NH4]+ | 135.12920 | 146.0 |

| [M+K]+ | 156.05853 | 128.4 |

The fragmentation pathways of fluorinated piperidine systems typically involve loss of hydrogen fluoride, loss of the methyl group, and ring fragmentation reactions that provide characteristic fragment ions. The loss of water ([M+H-H2O]+) produces a fragment ion at mass-to-charge ratio 100.09264 with a collision cross section of 117.9 square Angstroms, representing a common fragmentation pathway in nitrogen-containing heterocycles.

Additional characteristic fragmentation patterns include the formation of formate and acetate adducts, which exhibit mass-to-charge ratios of 162.09358 and 176.10923, respectively. These adduct ions provide valuable information about the molecular ion stability and the tendency of the compound to form specific intermolecular associations during the ionization process.

The electrospray ionization mass spectrometry analysis of related methylpiperidinium compounds demonstrates that the most intensive peak corresponds to the mass of the cation, with secondary peaks representing protonated forms and characteristic fragmentation products. The fragmentation pattern at mass-to-charge ratio 188 is commonly observed in related piperidinium systems and provides diagnostic information about the structural integrity of the piperidine ring system during ionization.

Infrared and Raman Vibrational Signatures

Infrared and Raman spectroscopy provide complementary vibrational characterization of this compound, revealing specific molecular vibrations that are diagnostic for the functional groups and structural features present in this fluorinated piperidine system. The vibrational spectrum reflects the specific bonding arrangements, conformational preferences, and intermolecular interactions that characterize this compound in both solid and solution phases.

The infrared spectrum of this compound exhibits characteristic absorption bands that are attributable to specific vibrational modes within the molecule. The nitrogen-hydrogen stretching vibrations of the protonated piperidine ring appear in the region around 3250 wavenumbers, indicating the presence of hydrogen bonding interactions between the ammonium center and chloride anions. This frequency is significantly lower than typical nitrogen-hydrogen stretching frequencies in non-hydrogen-bonded systems, confirming the existence of strong intermolecular interactions in the crystalline state.

The carbon-hydrogen stretching vibrations appear in the typical aliphatic region between 2800 and 3000 wavenumbers, with specific bands attributable to the methyl group and the piperidine ring methylene protons. The carbon-fluorine stretching vibration represents one of the most characteristic features of the infrared spectrum, typically appearing around 1100-1200 wavenumbers with high intensity due to the large dipole moment of the carbon-fluorine bond.

| Vibrational Mode | Frequency Range (cm⁻¹) | Relative Intensity | Assignment |

|---|---|---|---|

| N-H stretch (hydrogen bonded) | 3200-3300 | Strong | Piperidinium N-H···Cl |

| C-H stretch (aliphatic) | 2800-3000 | Medium | CH₃ and CH₂ groups |

| C-F stretch | 1100-1200 | Strong | C-F bond vibration |

| Ring deformation | 800-1000 | Medium | Piperidine ring modes |

| H-Cl stretch | 2500-2700 | Broad | HCl component |

The Raman spectrum provides complementary information about the vibrational characteristics of this compound, with particular sensitivity to symmetric vibrational modes and carbon-carbon stretching vibrations within the piperidine ring system. The Raman spectrum typically exhibits enhanced intensity for the carbon-fluorine stretching mode due to the polarizability changes associated with this bond vibration.

The ring breathing modes of the piperidine system appear in the lower frequency region of both infrared and Raman spectra, typically between 800 and 1000 wavenumbers. These vibrational modes are sensitive to the ring conformation and provide confirmation of the chair conformation adopted by the six-membered ring. The specific frequencies and intensities of these modes are influenced by the positioning of the fluorine and methyl substituents and provide valuable information about the conformational preferences in different phases.

The hydrogen-chloride stretching vibration appears as a broad absorption in the infrared spectrum around 2500-2700 wavenumbers, confirming the ionic nature of the hydrochloride salt and the strength of the interaction between the protonated nitrogen center and the chloride anion. This vibrational feature is diagnostic for the salt formation and provides confirmation of the ionic structure in the solid state.

Structure

2D Structure

Propriétés

IUPAC Name |

3-fluoro-3-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c1-6(7)3-2-4-8-5-6;/h8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGJOBBINYSFLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820650-42-7 | |

| Record name | 3-fluoro-3-methylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Fluorination of 3-Methylpiperidine

The most straightforward and commonly reported method for preparing 3-fluoro-3-methylpiperidine hydrochloride involves the selective fluorination of 3-methylpiperidine. This approach uses electrophilic fluorinating agents under mild conditions to introduce the fluorine atom at the 3-position of the piperidine ring.

- Fluorinating Agent: Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is widely employed due to its high selectivity and mild reaction conditions, typically at room temperature.

- Reaction Conditions: The fluorination proceeds in solution, often in an organic solvent, under ambient temperature, which allows for controlled introduction of the fluorine atom without extensive side reactions.

- Post-Fluorination Processing: The crude fluorinated piperidine is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

This method is favored in research and small-scale production due to its simplicity and the availability of starting materials.

| Parameter | Details |

|---|---|

| Starting Material | 3-Methylpiperidine |

| Fluorinating Agent | Selectfluor |

| Reaction Temperature | Room temperature |

| Solvent | Organic solvents (e.g., acetonitrile) |

| Product Form | This compound |

| Yield and Purity | Not explicitly reported; typically moderate to good |

Catalytic Hydrogenation of Fluoropyridine Precursors

An advanced synthetic route involves the catalytic asymmetric hydrogenation of fluorinated pyridine derivatives to yield fluorinated piperidines, including this compound or closely related analogues.

- Starting Materials: Fluoropyridine derivatives such as 3-fluoropyridin-4-amine.

- Catalyst System: Rhodium-based catalysts, particularly Rh(NBD)2(BF4) combined with chiral ligands like Walphos 003, enable highly regio-, chemo-, and enantioselective hydrogenation.

- Reaction Features: The process involves dearomatization and hydrogenation steps, converting the aromatic pyridine ring into the saturated piperidine ring with fluorine substitution.

- Advantages: This method produces enantiomerically pure compounds with high yields (66–68%) and excellent enantiomeric excess (>99% ee) without requiring purification or chiral enrichment steps.

- Scalability: Demonstrated on multikilogram scales with green and economical process metrics.

Although this method is more complex, it is suitable for industrial-scale production of enantiomerically pure fluorinated piperidines, which are valuable in drug development.

| Parameter | Details |

|---|---|

| Starting Material | 3-Fluoropyridin-4-amine |

| Catalyst | Rh(NBD)2(BF4) + Walphos 003 ligand |

| Reaction Type | Asymmetric hydrogenation |

| Yield | 66–68% overall |

| Enantiomeric Excess (ee) | >99% |

| Purity | >98.5% |

| Scale | Multikilogram |

Dearomatization and Hydrogenation via Rhodium Catalysis with Borane

Another synthetic approach reported involves the use of rhodium-catalyzed dearomatization and hydrogenation of fluoropyridines using pinacol borane (HBpin) as a hydride source.

- Mechanism: The process includes initial dearomatization of the pyridine ring followed by hydrogenation catalyzed by rhodium complexes, often Rh-CAAC catalysts.

- Reaction Optimization: Solvent choice, hydride source concentration, and reaction pressure are critical parameters optimized to maximize yield and diastereoselectivity.

- Product Handling: Due to volatility, the fluorinated piperidine products are often derivatized to trifluoroacetamides with trifluoroacetic anhydride for isolation and purification.

- Outcome: High yields and excellent diastereomeric ratios (>99:1) are achieved, with the final piperidine hydrochloride salts obtained quantitatively after deprotection.

- Significance: This method allows for efficient synthesis of cis-fluorinated piperidines, including 3-fluoro derivatives, with well-controlled stereochemistry.

| Parameter | Details |

|---|---|

| Starting Material | Fluoropyridines |

| Catalyst | Rhodium complexes (e.g., Rh-CAAC) |

| Hydride Source | Pinacol borane (HBpin) |

| Reaction Conditions | Optimized solvents, pressure, temperature |

| Product Isolation | Trifluoroacetamide derivatization |

| Diastereoselectivity | >99:1 d.r. |

| Yield | Good to excellent |

Alternative Synthetic Routes and Notes

- Some patents describe one-step synthesis of piperidine hydrochloride derivatives involving palladium-catalyzed reactions of N-cyanoethyl piperidines with chiral auxiliaries, although these are less directly related to this compound specifically.

- The fluorination step is critical and typically requires selective reagents to avoid over-fluorination or side reactions.

- Handling of fluorinated piperidine hydrochlorides demands caution due to potential irritant properties.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Direct Fluorination | 3-Methylpiperidine | Selectfluor | Room temp, organic solvent | Moderate to good (not specified) | Simple, mild, suitable for research |

| Rhodium-Catalyzed Asymmetric Hydrogenation | 3-Fluoropyridin-4-amine | Rh(NBD)2(BF4), Walphos 003 | Multikilogram scale, green | 66–68% yield, >99% ee, >98.5% purity | Industrial scale, enantiopure product |

| Rhodium-Catalyzed Dearomatization & Hydrogenation | Fluoropyridines | Rh-CAAC catalyst, HBpin | Optimized solvents & pressure | High yield, >99:1 d.r. | Excellent stereocontrol, requires derivatization for isolation |

| Palladium-Catalyzed Synthesis (Patent) | N-cyanoethyl piperidines | PdCl2, chiral auxiliaries | Chlorobenzene, 60°C | ~30% yield | One-step, simple, less common |

Activité Biologique

3-Fluoro-3-methylpiperidine hydrochloride is a fluorinated derivative of piperidine that has garnered attention in various fields, including medicinal chemistry and biochemistry. This compound exhibits a range of biological activities, primarily due to its ability to interact with multiple biological targets. This article will explore the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications in scientific research and medicine.

Target Interactions

Piperidine derivatives, including this compound, are known to engage with various biological targets. These interactions can lead to diverse pharmacological effects:

- Enzyme Inhibition : The compound has been studied for its role in modulating enzyme activities, potentially acting as an inhibitor or activator depending on the specific enzyme involved.

- Signaling Pathways : It influences key signaling pathways that are crucial for cellular processes such as proliferation and apoptosis. For instance, it may affect pathways like STAT-3, NF-κB, and PI3K/Akt, which are often implicated in cancer progression.

Mode of Action

The mode of action for this compound involves:

- Cellular Effects : The compound can alter cell signaling and gene expression, impacting cellular metabolism and leading to effects such as cell cycle arrest and inhibition of cell migration in cancer cells .

- Biochemical Pathways : It regulates various biochemical pathways that are essential for maintaining cellular homeostasis and responding to external stimuli.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its fluorine substitution. Fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. The introduction of fluorine can enhance binding affinity to biological targets and alter the compound's distribution within biological systems.

In biochemical contexts, this compound plays a significant role:

- Enzyme Interactions : It has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity through competitive or non-competitive inhibition.

- Cellular Modulation : The compound affects various types of cells by modulating signaling molecules that lead to changes in cellular functions such as differentiation and apoptosis.

Applications in Scientific Research

The compound's unique properties make it valuable in several research domains:

- Medicinal Chemistry : It is being explored for its potential therapeutic applications, particularly in drug development aimed at enhancing metabolic stability and efficacy.

- Biochemical Assays : As a probe in biochemical assays, this compound aids in studying enzyme mechanisms and cellular interactions .

- Synthesis Building Block : The compound serves as a building block for synthesizing more complex fluorinated compounds used in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Neurological Disorders :

- 3-Fluoro-3-methylpiperidine hydrochloride has shown potential as a candidate for treating various neurological disorders, including schizophrenia and Alzheimer's disease. Studies indicate its efficacy in enhancing cognitive function and reducing drug-seeking behavior in animal models, suggesting a role in addiction therapies .

- Targeting Neuronal Nicotinic Receptors :

-

Chiral Auxiliary in Asymmetric Synthesis :

- Its chiral nature allows it to function as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds that are crucial for drug development.

Research Tool

This compound serves as a valuable research tool in pharmacological studies. It aids in understanding the conformational behavior of fluorinated piperidines and their interactions with biological targets. Research has demonstrated that the axial preference of fluorinated piperidines can be attributed to charge-dipole interactions and hyperconjugation effects, which are critical for understanding their biological activity .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies have explored the applications of this compound:

-

Therapeutic Efficacy in Animal Models :

- In vivo studies have highlighted its ability to mitigate symptoms associated with neurodegenerative diseases, showcasing its potential for therapeutic development.

- Synthesis of Complex Molecules :

Comparison with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Fluoro-3-methylpiperidine | Chiral piperidine derivative | Potent activity against neuronal nicotinic receptors |

| 4-Methoxy-3-fluoropiperidine | Similar piperidine framework | Different biological activity profile |

| 2-Fluoropiperidine | Fluorinated piperidine without methyl group | Lacks the specific activity seen in 3-fluoro derivatives |

Analyse Des Réactions Chimiques

N-Oxide Formation

3-Fluoro-3-methylpiperidine hydrochloride undergoes oxidation at the nitrogen atom to form the corresponding N-oxide. This reaction is typically carried out using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) under mild conditions.

Reagents :

-

30% H₂O₂ in methanol at 20–25°C for 12–24 hours.

Product : 3-Fluoro-3-methylpiperidine N-oxide.

Yield : 65–80%.

Hydrogenolysis of the C–F Bond

The fluorine atom at the 3-position can be selectively reduced using catalytic hydrogenation.

Reagents :

-

H₂ gas (1–3 atm) with palladium on carbon (Pd/C) in ethanol at 50–60°C .

Product : 3-Methylpiperidine hydrochloride.

Yield : 70–85%.

Reduction of the Piperidine Ring

Lithium aluminum hydride (LiAlH₄) reduces the hydrochloride salt to the free base, 3-fluoro-3-methylpiperidine, while retaining the fluorine substituent.

Reagents :

-

LiAlH₄ in anhydrous tetrahydrofuran (THF) under reflux.

Product : 3-Fluoro-3-methylpiperidine (free base).

Yield : >90%.

N-Alkylation

The secondary amine reacts with alkyl halides to form quaternary ammonium salts.

Reagents :

-

Methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C.

Product : 1,3-Dimethyl-3-fluoropiperidinium iodide.

Yield : 60–75%.

N-Acylation

Acylation occurs under standard conditions using acid chlorides or anhydrides.

Reagents :

-

Acetic anhydride ((CH₃CO)₂O) in dichloromethane (DCM) with triethylamine (Et₃N).

Product : N-Acetyl-3-fluoro-3-methylpiperidine.

Yield : 80–90%.

Fluorine Displacement

The fluorine atom undergoes nucleophilic substitution with azide ions under SN2 conditions.

Reagents :

-

Sodium azide (NaN₃) in dimethylformamide (DMF) at 100°C for 8–12 hours .

Product : 3-Azido-3-methylpiperidine hydrochloride.

Yield : 50–60%.

Hydrolysis to Alcohol

Fluorine can be replaced by hydroxyl groups under acidic or basic conditions.

Reagents :

-

Aqueous HCl (6M) at reflux for 24 hours .

Product : 3-Methylpiperidin-3-ol hydrochloride.

Yield : 40–55%.

Salt Formation

The hydrochloride salt readily reacts with strong bases to regenerate the free amine.

Reagents :

-

Sodium hydroxide (NaOH) in water .

Product : 3-Fluoro-3-methylpiperidine (pKa of conjugate acid: ~10.2) .

Degradation Pathways

At elevated temperatures (>200°C), the compound decomposes into volatile fragments, including methyl fluoride (CH₃F) and piperidine derivatives.

Conditions :

-

Thermogravimetric analysis (TGA) under nitrogen atmosphere.

Products : CH₃F, NH₃, and hydrocarbons.

Mechanistic Insights

-

Steric Effects : The methyl group at the 3-position hinders nucleophilic attack at the adjacent carbon, favoring SN2 mechanisms for fluorine substitution .

-

Electronic Effects : Fluorine’s electronegativity increases the electrophilicity of the adjacent carbon, facilitating nucleophilic displacement .

-

Basicity : The hydrochloride salt’s low pH enhances solubility in polar solvents but reduces nucleophilicity of the amine .

Comparaison Avec Des Composés Similaires

Key Observations :

Substituent Effects: The 3-fluoro-3-methyl configuration introduces steric bulk and electronic effects distinct from 4-fluoro analogs. Fluorine’s electron-withdrawing nature may lower the pKa of the piperidine nitrogen, altering solubility and reactivity .

Safety and Handling :

- All compounds require PPE (gloves, eye protection) and dust control during handling, as per piperidine hydrochloride guidelines .

- Storage at 2–8°C is common, though exact stability data for the target compound is unavailable .

Analytical Methods

Thermal Stability

DSC data for verapamil HCl () indicates that piperidine hydrochlorides generally exhibit defined melting points, suggesting thermal stability under controlled conditions. This property is critical for formulation processes.

Medicinal Chemistry Relevance

Fluorinated piperidines are prevalent in CNS drug candidates due to their ability to enhance blood-brain barrier permeability. For example, 5-fluoro-2-[5-(piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride () highlights the role of fluorine in optimizing pharmacokinetic profiles.

Exposure Controls

- PPE : Use EN 166-compliant eye protection and nitrile gloves .

- Ventilation : Employ local exhaust to minimize aerosol formation .

Emergency Measures

- Inhalation : Move to fresh air; administer artificial respiration if needed .

- Skin Contact : Wash thoroughly with soap and water .

Disposal

Contaminated materials must comply with local regulations, reflecting precautions for halogenated compounds .

Q & A

Q. What are the recommended storage conditions for 3-Fluoro-3-methylpiperidine hydrochloride to ensure chemical stability?

Store the compound in a dry environment at 2–8°C to prevent degradation. Avoid exposure to moisture, dust, or aerosols, and ensure containers are tightly sealed. Implement fire safety protocols, as recommended for structurally similar piperidine derivatives .

Q. Which analytical techniques are suitable for quantifying this compound in reaction mixtures?

Reverse-phase HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) and a mobile phase of phosphate buffer-methanol (70:30) at 1 mL/min flow rate is effective. UV detection at 207 nm provides linear calibration (1.09–10.90 µg/mL, r = 0.9999), validated by recovery rates >99% with RSDs <1.5% .

Q. What personal protective equipment (PPE) is essential when handling this compound?

Use NIOSH-approved P95 respirators for particulate protection or OV/AG/P99 cartridges for vapor exposure. Wear chemical-resistant gloves (e.g., nitrile), safety goggles (EN 166 compliant), and a lab coat. Ensure proper ventilation and avoid skin contact through rigorous hygiene practices .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data regarding the compound’s stability under varying pH conditions?

Design controlled stability studies using accelerated testing (e.g., 40°C/75% RH for 6 months). Compare degradation products via HPLC-MS and NMR to identify pH-sensitive functional groups. Cross-reference findings with structural analogs (e.g., 3-methyl-PCP hydrochloride) to isolate confounding variables .

Q. What strategies are recommended for assessing ecological impact when toxicity data for this compound is unavailable?

Use in silico tools (e.g., QSAR models) to predict biodegradation and bioaccumulation. Conduct acute toxicity assays with Daphnia magna or algae as proxies. Prevent environmental release by adhering to waste segregation protocols and collaborating with certified disposal agencies .

Q. How can reaction conditions be optimized to minimize synthetic impurities in this compound?

Monitor reaction kinetics via inline FTIR or Raman spectroscopy to identify intermediate byproducts. Adjust solvent polarity (e.g., switch from THF to acetonitrile) and reduce reaction temperature to suppress side reactions. Purify crude products via recrystallization or preparative HPLC, targeting impurities ≤0.5% .

Q. What computational methods predict metabolite formation for this compound in biological studies?

Employ molecular docking simulations to assess binding affinity with cytochrome P450 enzymes (e.g., CYP3A4). Validate predictions with in vitro microsomal assays (human or rodent liver S9 fractions) and LC-HRMS analysis. Compare results with structurally related arylcyclohexylamines to identify metabolic hotspots .

Q. How should researchers characterize synthetic impurities using spectroscopic methods?

Combine H/C NMR (500 MHz, DMSO-d6) to assign fluorine-coupled splitting patterns. Use high-resolution mass spectrometry (HRMS) for exact mass determination of impurities. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.